molecular formula C11H11N3O2S B1470287 3-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}propanoic acid CAS No. 1492185-54-2

3-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}propanoic acid

Cat. No.: B1470287
CAS No.: 1492185-54-2
M. Wt: 249.29 g/mol
InChI Key: YYOOXQSAKBCWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}propanoic acid is a useful research compound. Its molecular formula is C11H11N3O2S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}propanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby influencing various signaling pathways . Additionally, the compound’s interaction with proteins involved in cellular metabolism suggests its role in modulating metabolic processes .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression . This modulation can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, this compound may affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions . This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting downstream biochemical pathways. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes . Threshold effects have been identified, indicating specific dosage ranges where the compound transitions from being beneficial to harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes . For instance, the compound may influence the activity of enzymes involved in the citric acid cycle, glycolysis, or fatty acid metabolism . These interactions can lead to changes in metabolic flux and alterations in the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its overall efficacy and the extent of its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

3-[(6-thiophen-2-ylpyrimidin-4-yl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c15-11(16)3-4-12-10-6-8(13-7-14-10)9-2-1-5-17-9/h1-2,5-7H,3-4H2,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOOXQSAKBCWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC=N2)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}propanoic acid
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3-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}propanoic acid
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3-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.